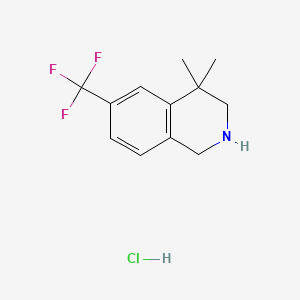
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (4,4-DMTF-THIQ-HCl) is a synthetic organic compound that has a wide range of applications in scientific research. It is a versatile compound that has been used as a building block in the synthesis of various other compounds, as a reagent in chemical reactions, and as a tool for investigating the mechanism of action of various drugs.
Applications De Recherche Scientifique
Tetrahydroisoquinolines in Therapeutics
THIQs are recognized as "privileged scaffolds" in drug discovery due to their broad spectrum of therapeutic activities. These compounds have found applications in cancer therapy, malaria treatment, central nervous system disorders, cardiovascular diseases, and metabolic disorders. The US FDA approval of trabectedin, a compound with a THIQ core, for the treatment of soft tissue sarcomas highlights the significance of THIQ derivatives in anticancer drug discovery. Their potential extends to treating infectious diseases such as tuberculosis, HIV, HSV infections, and leishmaniasis, demonstrating their versatility in medicinal chemistry (Singh & Shah, 2017).
Organic Light-Emitting Diodes (OLEDs)
THIQ derivatives have been explored as active materials in OLED devices. The structural design and synthesis of BODIPY-based organic semiconductors, which share structural similarities with THIQs, for application in OLED devices showcase the potential of THIQ analogues in the development of metal-free infrared emitters. This indicates a promising avenue for THIQ derivatives in organic optoelectronics, providing a basis for novel applications in electronic and photonic devices (Squeo & Pasini, 2020).
Antioxidant Properties
The antioxidant capabilities of THIQ analogues have been documented, with studies focusing on their efficacy in protecting valuable polyunsaturated fatty acids in fish meal from oxidation. This suggests that THIQ derivatives could be developed into potent antioxidants, offering protective benefits in food preservation and possibly in pharmaceutical applications to counter oxidative stress (de Koning, 2002).
Antimalarial and Autoimmune Disorder Treatments
Chloroquine and hydroxychloroquine, compounds structurally related to THIQs, have been studied extensively for their antimalarial effects and their utility in treating autoimmune disorders. These studies have paved the way for the exploration of THIQ derivatives in similar applications, underscoring the potential of THIQs in infectious and inflammatory disease management (Taherian et al., 2013).
Propriétés
IUPAC Name |
4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-11(2)7-16-6-8-3-4-9(5-10(8)11)12(13,14)15;/h3-5,16H,6-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTZLZWNQGCSGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)C(F)(F)F)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744849 |
Source


|
| Record name | 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
1203686-10-5 |
Source


|
| Record name | 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B598196.png)

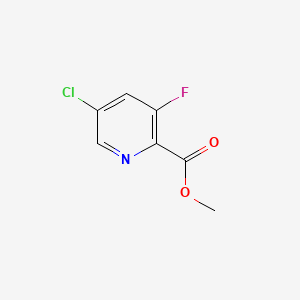
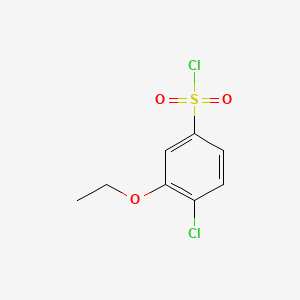
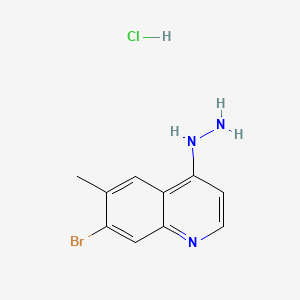
![7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B598207.png)
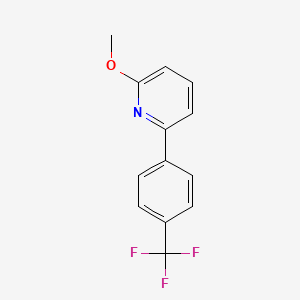
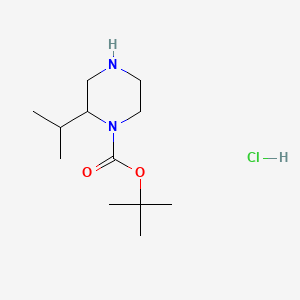
![β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]-](/img/no-structure.png)
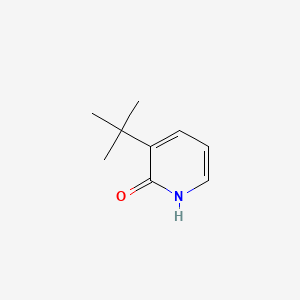
![2-Pyridinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-](/img/structure/B598212.png)

